2-iodo-9,9-dimethyl-9H-fluorene

Beschreibung

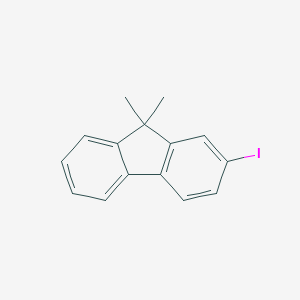

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLSJPCXPNKPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452321 | |

| Record name | 2-iodo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144981-85-1 | |

| Record name | 2-iodo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Profile of 2 Iodo 9,9 Dimethyl 9h Fluorene

Chemical and Physical Properties

2-iodo-9,9-dimethyl-9H-fluorene is a solid organic compound with a molecular formula of C₁₅H₁₃I and a molecular weight of 320.17 g/mol . organic-chemistry.org It typically appears as a very pale yellow solid. organic-chemistry.org Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃I |

| Molecular Weight | 320.17 g/mol |

| Melting Point | 63-66 °C |

| Boiling Point | 376.5 °C at 760 mmHg |

| Density | 1.533 g/cm³ |

This table is populated with data from multiple sources. organic-chemistry.org

Synthesis and Preparation

The synthesis of this compound can be conceptualized from the preparation of its parent compound, 2-iodofluorene. A common method involves the direct iodination of fluorene (B118485). For instance, fluorene can be reacted with iodine in the presence of an oxidizing agent, such as iodic acid, in a solvent like methanol.

To obtain the 9,9-dimethyl derivative, a two-step process is generally employed. First, the C9 position of fluorene is deprotonated using a strong base, followed by alkylation with a methylating agent. A novel and more environmentally friendly approach utilizes dimethyl carbonate as the methylating agent in the presence of a base like sodium hydride or potassium tert-butoxide. Following the formation of 9,9-dimethylfluorene, the iodination at the 2-position can be carried out using similar methods as for the parent fluorene to yield the final product, this compound.

Advanced Reactivity and Mechanistic Investigations of 2 Iodo 9,9 Dimethyl 9h Fluorene

Carbon-Iodine Bond Activation and Functionalization Strategies

The carbon-iodine (C-I) bond in 2-iodo-9,9-dimethyl-9H-fluorene is the focal point of its chemical reactivity. As a halogenated aromatic compound, the iodine atom serves as an excellent leaving group, facilitating a variety of reactions. The reactivity of the C-I bond allows for its strategic activation and subsequent replacement with other functional groups, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitution pathways. These strategies are fundamental in constructing more elaborate fluorene-based architectures for applications in organic electronics and materials science. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and efficient toolkit for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are the most prominent methods for extending its conjugated system, a key requirement for tuning its optical and electronic properties. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows these couplings to proceed under mild conditions with high yields.

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of complex fluorene (B118485) derivatives starting from this compound. The typical coupling partner is a boronic acid or a boronic acid pinacol (B44631) ester, such as 9,9-dimethyl-9H-fluorene-2-yl-2-boronic acid or its pinacol ester derivative. tcichemicals.comsigmaaldrich.com The reaction is generally carried out in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. This pathway is crucial for creating biphenyl (B1667301) linkages and extending the π-conjugation of the fluorene core, which is essential for designing materials for organic light-emitting diodes (OLEDs) and other electronic devices. nih.govgoogle.com

Table 1: Example of Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

|---|---|---|---|---|

| This compound | Arylboronic Acid/Ester | Pd(PPh₃)₄ | K₂CO₃ | Aryl-substituted 9,9-dimethyl-9H-fluorene |

The Sonogashira coupling reaction is a cornerstone for the synthesis of molecules containing an arylethynyl moiety. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.org This method is particularly valuable for creating fluorene derivatives linked by ethynylene (-C≡C-) bridges, which are known to enhance π-conjugation effectively.

While direct examples for this compound are not extensively documented in readily available literature, the reaction is widely applied to similar fluorene systems. For instance, 3,6-bisethynyl-9H-fluoren-9-one derivatives have been successfully synthesized via the palladium-catalyzed coupling of terminal alkynes with the corresponding dihalo-fluorenone precursor. researchgate.net Given that aryl iodides are highly reactive partners in Sonogashira couplings, it is a standard and reliable method for introducing alkyne groups onto the 2-position of the 9,9-dimethyl-9H-fluorene scaffold. libretexts.org The reaction is typically performed under mild, basic conditions, often using an amine as both the base and sometimes the solvent. wikipedia.orgorganic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Key Feature |

|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt | Amine (e.g., Et₃N, Et₂NH) | Forms a C(sp²)-C(sp) bond, creating ethynylene-linked structures |

Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed couplings can be utilized to functionalize this compound, although they are less commonly reported for this specific substrate.

Stille Coupling: This reaction pairs the aryl iodide with an organostannane reagent (R-SnR'₃). It is known for its tolerance of a wide variety of functional groups, but the toxicity and difficulty in removing tin byproducts can be a drawback.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl iodide. Negishi coupling is highly reactive and efficient but requires the preparation of often moisture- and air-sensitive organozinc compounds.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a vinylene bridge. This reaction is a powerful tool for C-C bond formation and proceeds via a different mechanism involving migratory insertion. It is highly effective with aryl iodides.

While specific documented examples for the Stille and Negishi coupling of this compound are scarce in the primary literature, their general applicability to aryl iodides makes them viable, albeit potentially less favored, synthetic routes.

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The iodine atom on the fluorene ring can also be displaced by various nucleophiles. In these reactions, an electron-rich species attacks the carbon atom bearing the iodine, leading to the substitution of the iodine atom. This pathway is fundamental for introducing heteroatoms onto the fluorene scaffold.

The formation of carbon-heteroatom bonds from this compound is crucial for synthesizing materials with specific electronic properties, such as hole-transport or electron-transport capabilities.

A key example of C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction couples the aryl iodide with an amine. It is a highly effective method for synthesizing fluorene-based amines, which are important building blocks for hole-transport materials in OLEDs. For instance, the synthesis of N-([1,1'-biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine is achieved through the Buchwald-Hartwig amination of 2-iodo-9,9-dimethylfluorene.

Furthermore, copper-catalyzed nucleophilic substitution reactions, sometimes referred to as Ullmann-type reactions, can be employed. For example, the substitution of a bromo group on a fluorene derivative with copper cyanide (CuCN) to form a nitrile has been reported. nih.gov Given that iodine is a more reactive leaving group than bromine, a similar reaction with this compound to form carbon-nitrogen or carbon-oxygen bonds (using alkoxides) is highly feasible.

Synthesis of Complex Organic Architectures

The rigid and planar structure of the fluorene moiety, combined with the reactivity of the carbon-iodine bond, makes this compound an ideal starting material for the synthesis of complex, high-performance organic materials. The dimethyl substitution at the C9 position enhances solubility, a crucial factor for the processability of the resulting polymers and macrocycles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the construction of carbon-carbon bonds. In this context, di-functionalized fluorene derivatives, such as 2,7-dibromo-9,9-dimethyl-9H-fluorene, are commonly employed to create conjugated polymers. While specific research focusing exclusively on this compound is less prevalent in readily available literature, the principles of these coupling reactions are directly applicable. The higher reactivity of the C-I bond compared to the C-Br bond suggests that this compound would be an even more efficient coupling partner, potentially allowing for milder reaction conditions and higher yields.

These reactions typically involve the coupling of the aryl iodide with an organoboron (Suzuki) or organotin (Stille) reagent in the presence of a palladium catalyst and a base. The resulting polymers often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

For instance, the synthesis of ladder-type polymers, which possess a rigid and planar backbone, can be envisioned using this compound as a key monomer. These polymers are of particular interest due to their enhanced electronic delocalization and stability.

Furthermore, this versatile building block can be utilized in the synthesis of complex macrocycles and dendrimers. The directional nature of the C-I bond allows for precise control over the growth of these intricate architectures.

Reductive Transformations and Chiral Synthesis Applications

Beyond the construction of polymeric and macrocyclic structures, this compound is a valuable participant in reductive transformations, particularly in the realm of asymmetric synthesis.

Asymmetric Reductive Arylation and Alkenylation

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful method for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organic electrophile, such as an aryl iodide, with a nucleophilic partner in the presence of a nickel catalyst and a reducing agent. When a prochiral alkene is used as the coupling partner, the reaction can be rendered enantioselective by employing a chiral ligand, leading to the formation of enantioenriched products.

While specific studies detailing the asymmetric reductive arylation of alkenes with this compound are not extensively documented in the searched literature, the general principles of nickel-catalyzed reductive couplings are well-established. nih.gov The reaction would likely proceed via the oxidative addition of the C-I bond to a low-valent nickel species, followed by coordination of the alkene and subsequent migratory insertion. Reductive elimination would then furnish the desired arylated product and regenerate the active nickel catalyst. The enantioselectivity would be dictated by the chiral ligand, which creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type |

| This compound | Prochiral Alkene | Nickel Catalyst / Chiral Ligand | Chiral Arylated Alkane |

Stereoselective Access to S-Chirogenic Compounds

The stereoselective synthesis of molecules containing sulfur-centered chirality, known as S-chirogenic compounds, is a significant area of research due to their prevalence in biologically active molecules and their application as chiral ligands and auxiliaries. One approach to the synthesis of chiral sulfoxides involves the reaction of an aryl iodide with a thiol, followed by asymmetric oxidation.

Alternatively, a more direct route involves the palladium-catalyzed coupling of an aryl iodide with a sulfenate anion in the presence of a chiral ligand. This method allows for the direct formation of the C-S bond with simultaneous control of the stereochemistry at the sulfur atom. Although no specific examples utilizing this compound were found in the provided search results, the methodology is broadly applicable to aryl iodides. The reaction would involve the generation of a sulfenate anion from a suitable precursor, which would then undergo a palladium-catalyzed cross-coupling with this compound in the presence of a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type |

| This compound | Sulfenate Anion Precursor | Palladium Catalyst / Chiral Phosphine Ligand | Chiral Aryl Sulfoxide |

Mechanistic Probes and Kinetic Studies

A thorough understanding of the reaction mechanisms is paramount for the optimization of existing synthetic methods and the development of new, more efficient transformations.

Elucidation of Reaction Pathways for Carbon-Iodine Bond Activation

The activation of the carbon-iodine bond in this compound is the critical first step in many of its cross-coupling reactions. In palladium-catalyzed processes, this typically occurs via oxidative addition of the aryl iodide to a low-valent palladium(0) complex. researchgate.net This step involves the cleavage of the C-I bond and the formation of a new palladium(II) species containing both the aryl and iodo ligands.

The mechanism of oxidative addition can be complex and is influenced by factors such as the nature of the phosphine ligands on the palladium center and the solvent. nih.gov The reaction can proceed through different pathways, including associative, dissociative, or even radical mechanisms. Detailed mechanistic studies, often employing techniques such as in-situ spectroscopy and computational modeling, are necessary to elucidate the specific pathway for a given reaction.

The subsequent steps in a typical cross-coupling cycle, such as the Suzuki reaction, involve transmetalation, where the aryl group is transferred from the organoboron reagent to the palladium center, and reductive elimination, where the new carbon-carbon bond is formed and the palladium(0) catalyst is regenerated. researchgate.net

Investigation of Kinetic Isotope Effects in Catalytic Cycles

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step of a catalytic cycle. researchgate.net A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate.

In the context of reactions involving this compound, a primary KIE would be expected if the C-I bond is broken in the rate-determining step of the reaction. However, given the high reactivity of the C-I bond, its cleavage is often not the slowest step in the catalytic cycle. More commonly, transmetalation or reductive elimination can be rate-limiting.

Secondary KIEs can also provide valuable mechanistic insights. For example, a secondary KIE might be observed if a C-H bond ortho to the iodine is involved in an agostic interaction with the metal center in the transition state. A study on the oxidation of 9H-fluorene to 9-fluorenone (B1672902) reported a KIE value of 5.38 when the hydrogen at the 9-position was replaced with deuterium, indicating that the C-H bond breaking is the rate-controlling step in that specific reaction. researchgate.net While this study does not involve this compound directly in a cross-coupling reaction, it highlights the utility of KIEs in understanding the reactivity of fluorene derivatives.

Further kinetic studies and KIE measurements on reactions specifically involving this compound would be invaluable for a deeper understanding of its reactivity and for the rational design of more efficient catalytic systems.

Applications of 2 Iodo 9,9 Dimethyl 9h Fluorene in Materials Science and Engineering

Design and Synthesis of Optoelectronic Functional Materials

The specific chemical functionalities of 2-iodo-9,9-dimethyl-9H-fluorene make it a valuable precursor in the synthesis of materials for optoelectronic devices. The iodine atom serves as a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures, while the 9,9-dimethylfluorene unit provides a stable, highly fluorescent, and electronically active core.

Integration into Organic Light-Emitting Diodes (OLEDs)

Fluorene (B118485) derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs) due to their high emission efficiency and good thermal and chemical stability. researchgate.net The compound this compound serves as a key intermediate in the synthesis of more complex fluorene-based materials for OLEDs. tcichemicals.com The quality and efficiency of these OLEDs are critically dependent on the stacking behavior of the fluorene motif. researchgate.net

Through chemical reactions such as the Buchwald-Hartwig amination, the iodine atom on the fluorene ring can be substituted to create hole-transporting materials. Similarly, other cross-coupling reactions can be employed to build up the emissive layer materials. The dimethyl substitution at the C9 position of the fluorene core enhances the solubility and processability of the resulting materials, which is crucial for the fabrication of OLED devices.

Recent research has demonstrated the application of fluorene derivatives in highly efficient yellow OLEDs, achieving external quantum efficiencies (EQE) greater than 27%. rsc.org Specifically, bipolar host materials incorporating spiro[fluorene-9,9′-phenanthren-10′-one] acceptors have shown excellent performance. rsc.org While not directly using this compound, this highlights the potential of the fluorene scaffold in high-performance OLEDs. The ability to functionalize the fluorene core, a process often initiated from halogenated precursors like this compound, is key to developing such advanced materials.

Development of Organic Semiconductor Materials

The development of organic semiconductors is a rapidly growing field, with applications in transistors, sensors, and solar cells. Fluorene-based compounds are attractive candidates for these applications due to their inherent charge transport properties. researchgate.net The rigid and planar structure of the fluorene unit facilitates intermolecular π-π stacking, which is essential for efficient charge transport. researchgate.net

The compound this compound acts as a foundational building block for synthesizing a range of organic semiconductor materials. tcichemicals.com The iodine atom allows for the introduction of various functional groups through well-established chemical transformations, enabling the tuning of the electronic properties of the resulting semiconductor. For instance, coupling reactions can be used to extend the π-conjugated system, thereby modifying the HOMO/LUMO energy levels and improving charge carrier mobility.

Studies on fluorene-containing materials have shown that substituents on the fluorene core significantly influence the electronic structure and properties, such as the polymer bandgap and charge-transfer processes. researchgate.net This underscores the importance of starting materials like this compound in the rational design of new organic semiconductors.

Fabrication of Fluorescent Probes and Emitting Systems

The inherent fluorescence of the fluorene moiety makes it an excellent platform for the development of fluorescent probes and emitting systems. The introduction of substituents via intermediates like this compound can significantly alter the fluorescence quantum yield and emission wavelength.

By strategically modifying the fluorene core through reactions at the iodo position, researchers can create molecules that exhibit specific responses to their environment, such as changes in polarity or the presence of certain analytes. This makes them valuable for applications in chemical sensing and biological imaging. The dimethyl groups at the C9 position help to prevent aggregation-caused quenching, a common issue with fluorescent dyes, thereby maintaining high emission intensity even in the solid state.

Contribution to Charge Transport Mechanisms in Organic Electronics

The performance of organic electronic devices is fundamentally linked to the efficiency of charge transport through the active organic materials. The molecular structure of this compound and its derivatives plays a crucial role in dictating these charge transport properties.

Influence of Fluorene Rigidity and Planarity on Electron Transport

The fluorene unit is known for its rigid and planar structure, which is a key factor in promoting efficient electron transport. researchgate.net This rigidity minimizes energy loss through molecular vibrations and helps to maintain a consistent orbital overlap between adjacent molecules in a solid-state device. mdpi.com The planarity of the fluorene core allows for close packing and strong π-π interactions, creating pathways for electrons to move through the material. researchgate.net

High pressure studies on fluorene have revealed that changes in the molecular arrangement, from a herringbone pattern to a π-stacking formation, can dramatically alter the electronic structure and enhance charge transport properties. researchgate.net This highlights the sensitivity of charge transport to the intermolecular organization, which is influenced by the substitution pattern on the fluorene core.

Engineering Molecular Architectures for Enhanced Electrical Properties

The ability to chemically modify this compound provides a powerful tool for engineering molecular architectures with enhanced electrical properties. By introducing different functional groups, it is possible to control the intermolecular packing and the electronic coupling between molecules. researchgate.net

For example, the introduction of bulky side chains can influence the solubility and film-forming properties of the material, while the strategic placement of electron-donating or electron-withdrawing groups can tune the energy levels for improved charge injection and transport. The synthesis of donor-acceptor type molecules based on the fluorene scaffold has been shown to be an effective strategy for creating materials with tailored optoelectronic properties.

The table below summarizes some key properties of this compound, which are relevant to its application in materials science.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃I | tcichemicals.comlabproinc.com |

| Molecular Weight | 320.17 g/mol | tcichemicals.comlabproinc.com |

| Physical State | Solid | labproinc.com |

| Appearance | White to Light yellow powder to crystal | tcichemicals.com |

| Melting Point | 63.0 to 67.0 °C | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

| CAS Number | 144981-85-1 | tcichemicals.comlabproinc.com |

Advanced Polymeric and Supramolecular Materials

The utility of this compound extends to the creation of complex polymeric and supramolecular systems. These materials are designed to have specific electronic, optical, and self-organizational properties, making them suitable for a variety of advanced applications.

Precursors for Fluorene-Based Conjugated Polymers

Fluorene-based conjugated polymers are a significant class of materials in organic electronics, prized for their high charge carrier mobility, strong luminescence, and excellent thermal and chemical stability. researchgate.netnbinno.com The compound this compound serves as a critical monomer in the synthesis of these polymers, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira coupling. ossila.com

The iodine substituent on the fluorene ring is a highly effective leaving group in these reactions, allowing for the efficient formation of carbon-carbon bonds with other monomers. This enables the creation of a wide array of copolymers with tailored electronic and photophysical properties. For instance, by copolymerizing this compound with various boronic acids or alkynes, researchers can fine-tune the bandgap, emission color, and charge transport characteristics of the resulting polymer. researchgate.net

The dimethyl substitution at the C9 position of the fluorene unit serves a crucial role in ensuring the processability of the final polymers. These alkyl groups increase the solubility of the rigid polymer chains in common organic solvents, which is essential for fabricating thin films for electronic devices.

| Polymerization Reaction | Co-monomer Type | Resulting Polymer Property |

| Suzuki Coupling | Aryl-diboronic acid | Alternating copolymer with controlled bandgap |

| Sonogashira Coupling | Diethynyl-aromatic | Conjugated polymer with enhanced charge transport |

| Heck Coupling | Alkene-functionalized monomer | Polymer with modified photophysical properties |

| Stille Coupling | Organotin compound | Cross-conjugated or linear conjugated polymers |

This table provides an interactive overview of the polymerization reactions where this compound can be utilized as a precursor.

Self-Assembly and Ordered Structures in Functional Materials

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of nanotechnology and materials science. The rigid, planar structure of the fluorene core in this compound and its derivatives promotes intermolecular interactions, such as π-π stacking, which drives the self-assembly process.

The presence of the iodine atom at the 2-position can further influence the supramolecular organization through halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This directional interaction can be exploited to guide the assembly of molecules into specific crystalline or liquid-crystalline phases.

Research on related fluorene derivatives has shown that the nature and position of substituents significantly impact the molecular packing in the solid state. For example, studies on the crystal structure of 9,9-dimethylfluorene derivatives have revealed how intermolecular forces dictate the formation of layered or herringbone structures. These ordered arrangements are crucial for optimizing charge transport in organic field-effect transistors (OFETs) and for achieving high efficiency in organic light-emitting diodes (OLEDs). The introduction of an iodine atom is expected to introduce additional directional control over these packing motifs.

| Intermolecular Interaction | Influence on Supramolecular Structure |

| π-π Stacking | Promotes columnar or lamellar ordering of fluorene units. |

| Halogen Bonding | Introduces directionality, leading to specific crystal packing. |

| Van der Waals Forces | Affects the overall density and stability of the assembled structure. |

| Dipole-Dipole Interactions | Can influence the alignment of molecules in the solid state. |

This interactive table summarizes the key intermolecular forces that govern the self-assembly of materials derived from this compound.

Role in Catalysis Research and Ligand Design

Development of Novel Catalyst Ligands Based on Fluorene (B118485) Skeletons

The rigid structure of the fluorene backbone is highly advantageous for constructing ligands used in transition-metal catalysis. researchgate.net This rigidity helps to create a well-defined coordination sphere around the metal center, which is crucial for controlling catalytic activity and selectivity. The 9-position of the fluorene can be readily substituted, allowing for the introduction of various groups that can influence the ligand's properties and, consequently, the catalyst's performance. researchgate.netnih.gov

Regulation of Catalytic Activity and Selectivity via Ligand Modification

The modification of the fluorene skeleton is a powerful strategy for modulating the behavior of a catalyst. The electronic and steric properties of ligands play a critical role in the efficacy of catalytic systems. For instance, in nickel-catalyzed C-H alkylation of 9H-fluorene, the ligand is not a passive component but actively participates in the reaction mechanism. rsc.org

The introduction of substituents, such as the iodo group in 2-iodo-9,9-dimethyl-9H-fluorene, can significantly alter the electronic nature of the fluorene system. The iodine atom, being a halogen, can participate in halogen bonding and influence the electron density distribution across the aromatic rings. This can impact the ligand's ability to coordinate with a metal center and stabilize different oxidation states of the metal during the catalytic cycle.

Furthermore, the C-I bond itself serves as a reactive handle for further functionalization. Through cross-coupling reactions, the iodo group can be replaced with a wide array of other functional groups, enabling the synthesis of a diverse library of ligands from a single precursor like this compound. This modularity is essential for the rational design and optimization of catalysts for specific chemical transformations.

Stereocontrol in Asymmetric Catalysis

Achieving high levels of stereocontrol is a central goal in modern synthetic chemistry, and chiral ligands are the cornerstone of asymmetric catalysis. The fluorene scaffold has been successfully incorporated into various chiral ligands to induce enantioselectivity in a range of chemical reactions. researchgate.netnih.gov

The synthesis of chiral fluorenes, which possess a stereogenic center, often at the C9 position, has been a focus of significant research. researchgate.net These chiral fluorene derivatives can be used to create environments that differentiate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. For example, rhodium catalysts bearing chiral phosphine (B1218219) ligands have been employed in the asymmetric dehydrogenative cyclization to produce chiral spirosilabifluorene derivatives with good yields and enantioselectivities. elsevierpure.com

A notable strategy in this area involves the concept of transient axial chirality. In certain rhodium-carbene mediated C(sp²)-H functionalization reactions to form chiral fluorenes, the stereoselectivity is controlled by a transient axially chiral metal-carbene intermediate. nih.gov This intermediate effectively transfers its chirality to the final product. The design of the ligand, derived from a fluorene precursor, is critical for the formation and stabilization of this key intermediate, thereby dictating the stereochemical outcome of the reaction.

Iodoarene-Catalyzed Reactions

Iodoarenes, the class of compounds to which this compound belongs, have emerged as powerful organocatalysts. They can be oxidized in situ to form hypervalent iodine species, which are highly reactive and can mediate a variety of oxidative transformations. acs.org This approach offers a green and sustainable alternative to many transition-metal-catalyzed processes. acs.orgnih.gov The catalytic cycle typically involves the oxidation of the iodoarene to a hypervalent iodine(III) or iodine(V) species by a terminal oxidant, followed by substrate functionalization and regeneration of the iodoarene catalyst. acs.org

Oxidative Difunctionalization of Alkenes

One of the prominent applications of iodoarene catalysis is the oxidative difunctionalization of alkenes, where two new functional groups are added across a double bond. nih.gov This strategy provides a direct and efficient route to complex molecules from simple starting materials. Hypervalent iodine reagents, generated catalytically from iodoarenes, are effective in activating alkenes towards nucleophilic attack. pku.edu.cnacs.org

Various difunctionalization reactions, including aminofluorination, dioxygenation, and diamination, have been developed using iodoarene catalysts. pku.edu.cn For example, a metal-free, iodoarene-catalyzed oxyamination of unactivated alkenes has been reported to synthesize 5-imino-2-tetrahydrofuranyl methanamine derivatives at room temperature. pku.edu.cnacs.org In this reaction, the alkene is difunctionalized with an oxygen atom from an amide group and a nitrogen atom from an external source. pku.edu.cnacs.org

| Reaction Type | Catalyst System | Substrates | Products | Reference |

|---|---|---|---|---|

| Oxyamination | Iodoarene / HNTs₂ / m-CPBA | Unactivated Alkenes | 5-imino-2-tetrahydrofuranyl methanamine derivatives | pku.edu.cnacs.org |

| Oxidative Cyclization | Iodoarene / Selectfluor | N-alkenylamides | Oxazoline derivatives | nih.gov |

| Intramolecular C-H Amination | Iodoarene / m-CPBA | N-alkenylsulfonamides | γ-lactams | acs.orgnih.gov |

Mechanistic Insights into Iodoarene-Catalyzed Cycles

Understanding the mechanism of iodoarene-catalyzed reactions is crucial for their further development and optimization. researchgate.net The catalytic cycle generally begins with the oxidation of the iodoarene (ArI) by a terminal oxidant (e.g., m-CPBA) to generate a hypervalent iodine(III) species, such as ArI(OAc)₂ or a related reactive intermediate. acs.orgresearchgate.net

In the case of alkene difunctionalization, this iodine(III) species coordinates to the alkene, activating it for subsequent nucleophilic attack. For instance, in the intramolecular sp³ C-H amination to form γ-lactams, computational studies (DFT calculations) suggest that the reaction proceeds through an iodonium (B1229267) cation intermediate. acs.orgnih.gov This leads to a concerted transition state involving hydride transfer followed by C-N bond formation, which allows for the stereospecific construction of chiral quaternary centers. acs.orgnih.gov

Similarly, in the oxyamination of alkenes, mechanistic studies indicate the activation of the alkene by an in situ generated cationic iodonium(III) intermediate. pku.edu.cnacs.org This is followed by an intramolecular attack by an oxygen atom of the amide to form a five-membered ring intermediate, which then undergoes an Sₙ2 reaction with an external nitrogen nucleophile to yield the final product. pku.edu.cnacs.org These mechanistic studies highlight the role of the iodoarene in facilitating bond-forming events through a well-defined catalytic cycle.

Exploratory Research in Medicinal and Biological Chemistry

Scaffold for New Drug Molecule Discovery and Synthesis

2-Iodo-9,9-dimethyl-9H-fluorene is a versatile precursor for the construction of novel drug candidates. Its utility is primarily demonstrated through its application in palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

| Reaction Type | Coupling Partner | Typical Catalyst | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium complexes (e.g., Pd(PPh₃)₄) | Carbon-Carbon |

| Sonogashira Coupling | Terminal alkynes | Palladium and Copper co-catalysis | Carbon-Carbon (alkyne) |

| Buchwald-Hartwig Amination | Amines | Palladium complexes | Carbon-Nitrogen |

| This table is interactive. Click on the headers to sort the data. |

These synthetic strategies allow for the systematic modification of the fluorene (B118485) scaffold, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.

The fluorene skeleton is a component of various compounds investigated for their anti-cancer properties. nih.govscispace.comfrontiersin.org The planar nature of the fluorene ring system allows it to intercalate with DNA, a mechanism of action for many cytotoxic agents. scispace.comfrontiersin.org While direct anti-tumor studies on this compound are not extensively reported, its role as a scaffold is paramount in synthesizing potentially active molecules. For instance, the synthesis of novel dibenzofluorene (B14450075) derivatives has been shown to yield compounds with significant in vitro activity against various cancer cell lines. nih.govscispace.com These studies highlight the importance of the polycyclic aromatic structure in eliciting an anti-tumor response. The functionalization at various positions of the fluorene core, made possible by precursors like this compound, allows for the fine-tuning of this activity.

In one study, novel dibenzo[a,g]fluorene derivatives were synthesized and tested against cancer cell lines, demonstrating that structural modifications can lead to potent anti-tumor agents. nih.govscispace.com The diamine derivatives, in particular, showed significant cytotoxicity. nih.gov

| Compound Type | Terminal Group | Observed Potency |

| Diamide (B1670390) | N-methyl piperazine (B1678402) | More potent than piperidine (B6355638) analog |

| Diamide | Piperidine | Less potent than N-methyl piperazine analog |

| Diamine | Various | Potent irrespective of the terminal group |

| This table is interactive. Click on the headers to sort the data. |

These findings underscore the potential of using this compound as a starting material to generate libraries of fluorene-based compounds for screening as anti-tumor agents.

The fluorene scaffold has been identified as a promising framework for the development of anti-viral agents. A notable example is the development of inhibitors of the Hepatitis C Virus (HCV). In a study focused on creating novel HCV inhibitors, symmetric fluorene-2,7-diamine derivatives were designed and synthesized. nih.gov The synthetic route to these target compounds can be envisaged to start from a di-functionalized fluorene precursor, highlighting the importance of building blocks like this compound for accessing such structures.

The study led to the identification of several potent inhibitors of HCV replication. For example, a series of compounds were synthesized by coupling different amino acids to the fluorene-2,7-diamine core. nih.gov The anti-HCV activity of these compounds was evaluated in a replicon system, with some derivatives exhibiting low micromolar to nanomolar efficacy. nih.gov

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 26 | 0.012 | >10 | >833 |

| 29 | 0.25 | >10 | >40 |

| 30 | 0.08 | >10 | >125 |

| 31 | 0.02 | >10 | >500 |

| 32 | 0.015 | >10 | >667 |

| EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration. Data from a study on symmetric fluorene-2,7-diamine derivatives as potent Hepatitis C Virus inhibitors. nih.gov | |||

| This table is interactive. Click on the headers to sort the data. |

Compound 26 from this series was further investigated and shown to reduce the levels of both viral RNA and the NS5A protein in a dose-dependent manner, confirming its on-target activity. nih.gov This research demonstrates the high potential of the 9,9-dimethylfluorene scaffold in the discovery of novel anti-viral therapeutics.

Bioactive Fluorene Derivatives and Structure-Activity Relationship Studies

The development of bioactive fluorene derivatives is intrinsically linked to structure-activity relationship (SAR) studies. The ability to systematically modify the fluorene core, a process greatly facilitated by versatile intermediates like this compound, is crucial for elucidating the structural requirements for biological activity.

In the context of the anti-HCV agents mentioned previously, SAR studies revealed several key insights:

The nature of the amino acid side chain coupled to the fluorene scaffold significantly impacts anti-viral potency.

Stereochemistry at the chiral centers of the appended side chains plays a critical role in the activity of the compounds.

Symmetrical substitution at the 2 and 7 positions of the fluorene ring appears to be a favorable feature for potent HCV inhibition.

For anti-tumor dibenzofluorene derivatives, SAR studies have indicated that the nature of the diamine or diamide side chains attached to the polycyclic core is a key determinant of their cytotoxic activity. nih.govscispace.com For instance, the presence of a piperazine moiety was found to be more favorable than a piperidine group in the diamide series. nih.gov

Applications in Biological Probes and Imaging Agents

The inherent fluorescence of the fluorene ring system makes it an attractive scaffold for the development of biological probes and imaging agents. The high quantum yields and photostability of many fluorene derivatives are advantageous for applications in fluorescence microscopy. While specific applications of this compound in this area are not widely documented, it serves as an excellent starting point for the synthesis of such probes.

By utilizing the reactivity of the iodine atom, various environmentally sensitive fluorophores, photo-activatable groups, or targeting moieties can be attached to the 9,9-dimethylfluorene core. This allows for the creation of probes that can report on specific biological events or localize to particular cellular compartments.

Research into fluorene-based fluorescent probes has demonstrated their utility in two-photon fluorescence microscopy (TPM), a powerful technique for imaging deep within living tissues with reduced photodamage. The design of fluorene derivatives with large two-photon absorption cross-sections is an active area of research. These probes can be tailored for specific biological applications, such as the imaging of cells and tissues.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules and materials. arxiv.orgaps.org It is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids, providing a balance between accuracy and computational cost. arxiv.org For fluorene (B118485) derivatives, DFT calculations are instrumental in optimizing molecular geometries and predicting electronic characteristics that govern their optical and electronic applications.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters derived from electronic structure calculations. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation.

In studies of related fluorene-based donor-π-acceptor (D-π-A) chromophores, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine these orbital energies. nih.gov The results from such studies show how chemical modifications to the fluorene core modulate the electronic properties. For instance, the introduction of electron-donating and -accepting groups significantly alters the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for 9,9-dimethyl-9H-fluorene Derivatives This table presents data from a study on related 9,9-dimethyl-9H-fluoren-2-amine derivatives to illustrate the outputs of DFT calculations. The specific values for 2-iodo-9,9-dimethyl-9H-fluorene would require a dedicated computational study.

Source: Data adapted from a study on fluorene-based chromophores. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for predicting electronic absorption spectra, such as UV-Visible spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For fluorene derivatives, TD-DFT calculations can elucidate the nature of the electronic transitions. nih.gov The low-energy absorption bands in these systems are often attributed to HOMO → LUMO transitions, which can have significant intramolecular charge-transfer (ICT) character. nih.gov Comparing the computationally predicted spectrum with experimental data allows for a detailed assignment of the observed spectral features. Studies on related chromophores have demonstrated a good correlation between λmax values calculated with TD-DFT and those measured experimentally in solution. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase (solid or liquid) over time. These simulations model the movements and interactions of atoms and molecules, providing insights into conformational flexibility and intermolecular packing.

These studies show that fluorene derivatives often arrange in the crystal lattice through a combination of forces:

π–π Stacking: The aromatic fluorene cores of adjacent molecules can stack on top of each other. The distance between the centroids of these interacting rings is a key parameter, with typical distances around 3.8 Å. researchgate.netnih.gov

CH–π Interactions: Hydrogen atoms from the alkyl (methyl) groups or the aromatic rings can interact with the electron-rich π-system of a neighboring molecule. nih.gov

Antiparallel Dimers: Molecules may form antiparallel pairs to minimize electrostatic repulsion and maximize stabilizing interactions. nih.gov

These interactions collectively restrict molecular rotation and contribute to the thermal stability of the material in the solid state. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for investigating the detailed mechanisms of chemical reactions. nih.govresearchgate.net By mapping the potential energy surface (PES) of a reaction, these models can identify the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.netrsc.org The energy of the transition state relative to the reactants determines the activation energy, a key factor governing the reaction rate. researchgate.net

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to synthesize more complex functional molecules.

Quantum chemical modeling can be applied to elucidate the step-by-step mechanism of these catalytic cycles. For a typical cross-coupling reaction, this would involve calculating the energetics of:

Oxidative Addition: The initial step where the C-I bond of this compound adds to the palladium catalyst.

Transmetalation: The transfer of an organic group from another reagent (e.g., an organoboron compound in a Suzuki coupling) to the palladium center.

Reductive Elimination: The final step where the new C-C or C-N bond is formed, and the product is released from the catalyst.

By modeling these elementary steps, researchers can understand the role of ligands, solvents, and bases, and predict which reaction pathway is most favorable. nih.govresearchgate.net

Table 2: Application of Quantum Chemical Modeling to Reactions of this compound

This table is a conceptual representation of how quantum chemical modeling can be applied, based on established computational methodologies. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9,9-dimethyl-9H-fluoren-2-amine |

| 2,7-dibromo-9,9-dimethyl-9H-fluorene |

| 9-fluorenone-2-carboxylic acid |

| 2-bromofluorene |

| Iodomethane |

Q & A

Basic: What are the common synthetic routes for preparing 2-iodo-9,9-dimethyl-9H-fluorene?

The synthesis typically involves halogenation of a fluorene backbone. A direct method employs palladium-catalyzed cross-coupling reactions, where bromo- or iodo-substituted precursors are reacted under basic conditions (e.g., potassium hydroxide) to introduce iodine at the 2-position . For example, 7-bromo-2-iodo derivatives are synthesized via sequential halogenation, starting from 9,9-dimethylfluorene, using iodine sources (e.g., NaI or I₂) in the presence of a palladium catalyst . Purification is achieved via column chromatography, followed by recrystallization in non-polar solvents like hexane.

Advanced: How can reaction conditions be optimized to improve selectivity in synthesizing this compound?

Key parameters include:

- Temperature : Lower temperatures (0–25°C) reduce side reactions like over-halogenation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) enhance iodine incorporation by stabilizing transition states .

- Catalyst choice : PdCl₂ or Pd(PPh₃)₄ improves regioselectivity, while steric effects from the 9,9-dimethyl groups direct substitution to the 2-position .

Kinetic studies using in situ FTIR or GC-MS can monitor intermediate formation and adjust conditions dynamically .

Basic: Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and methyl group integration at the 9-position.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₅H₁₃I, expected m/z 320.00).

- Elemental analysis : Quantifies iodine content (theoretical ~39.6%) to assess purity .

- Melting point : Consistency with literature values (e.g., 96–98°C for related fluorenes) indicates crystallinity .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for halogenated fluorenes?

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SIR97 provides unambiguous structural data, resolving discrepancies between NMR-derived models and experimental electron density maps .

- DFT calculations : Compare theoretical NMR chemical shifts (via Gaussian or ORCA) with experimental data to identify misassignments .

- Dynamic effects : Variable-temperature NMR can detect conformational flexibility (e.g., hindered rotation of iodine) that may obscure signals .

Advanced: What role does this compound play in materials science applications?

This compound serves as a precursor for optoelectronic materials:

- OLEDs : Its rigid, planar structure enhances charge transport in host-guest systems. Derivatives like phenoselenazine-PSeFL exhibit room-temperature phosphorescence (RTP) with EQE up to 7.4% .

- Polymer synthesis : Suzuki-Miyaura coupling with boronic esters generates conjugated polymers for organic semiconductors. The iodine substituent enables further functionalization via Stille or Ullmann couplings .

Basic: How is the purity of this compound assessed experimentally?

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities. Retention times are calibrated against standards.

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting point deviations caused by byproducts .

- Spectroscopic ratios : IR absorption bands (e.g., C-I stretch at ~500 cm⁻¹) must align with reference spectra .

Advanced: What strategies mitigate steric hindrance during functionalization of this compound?

- Protecting groups : Temporarily block reactive sites (e.g., methyl groups) with trimethylsilyl or tert-butyl moieties.

- Microwave-assisted synthesis : Enhances reaction rates under high pressure, overcoming steric barriers in cross-coupling reactions .

- Bulky ligands : Use XPhos or SPhos ligands in palladium catalysis to improve access to the iodine site .

Advanced: How can computational methods predict the reactivity of this compound?

- DFT modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The iodine atom typically shows high electrophilicity (ƒ⁻ ≈ 0.15) .

- Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., THF vs. toluene) to optimize SNAr or cross-coupling pathways.

- Hammett constants : Correlate substituent effects (σ⁺ for iodine) with reaction rates in aromatic substitution .

Basic: What safety precautions are required when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of halogenated aromatic vapors.

- PPE : Nitrile gloves and lab coats prevent dermal exposure.

- Waste disposal : Collect iodine-containing waste in sealed containers for incineration .

Advanced: How does crystallographic data inform the electronic properties of this compound derivatives?

SCXRD reveals:

- Packing motifs : Herringbone or π-stacked arrangements influence charge mobility in thin films.

- Bond lengths : C-I distances (~2.10 Å) correlate with spin-orbit coupling effects, critical for triplet-state harvesting in OLEDs .

Refinement software (e.g., SHELXL) models thermal parameters to assess molecular rigidity, which impacts fluorescence quantum yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.